molecular formula C19H20N2O4S B2412189 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide CAS No. 899955-56-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide

Cat. No.: B2412189
CAS No.: 899955-56-7
M. Wt: 372.44
InChI Key: LPKOKXWVOPYMKI-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide typically involves the cyclization of thioacrylamides or dithiopropionamides. The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Additionally, metal-catalyzed approaches have been reported to deliver densely decorated isothiazoles bearing various sensitive functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that the synthesis would involve multiple steps, including the preparation of intermediate compounds and their subsequent cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isothiazolinones: These compounds share a similar isothiazole ring structure and are used as biocides due to their antimicrobial properties.

    Benzisothiazoles: These compounds also contain a benzene ring fused to an isothiazole ring and are used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide is unique due to its specific substitution pattern and the presence of the mesityl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-9-12(2)17(13(3)10-11)20-18(22)14(4)21-19(23)15-7-5-6-8-16(15)26(21,24)25/h5-10,14H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKOKXWVOPYMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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